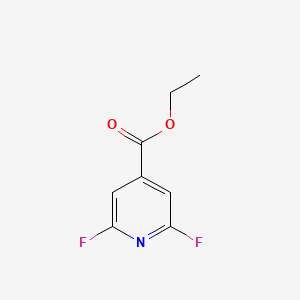

Ethyl 2,6-difluoroisonicotinate

Description

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 2,6-difluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

SUKPIZZAIDFECE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Isonicotinic Acid Esters

One classical approach involves starting from ethyl isonicotinate, which undergoes electrophilic fluorination at the 2 and 6 positions. However, due to the difficulty in achieving selective difluorination, alternative methods are often preferred.

Use of Fluorinated Precursors in Pyridine Ring Construction

A more efficient and widely adopted method is the synthesis of the pyridine ring using fluorinated building blocks such as ethyl difluoroacetate. This approach allows the incorporation of fluorine atoms early in the synthesis, ensuring better control over substitution patterns.

A representative method involves a multi-step one-pot synthesis starting with ethyl difluoroacetate, formamidine acetate, and propionaldehyde in methanol under acidic conditions (acetic acid as acid-base modifier). The reaction proceeds through a Mannich-type condensation to form an intermediate, which upon treatment with sodium methoxide in methanol at low temperature (below 10 °C) undergoes ring closure to yield a difluorinated dihydropyrimidinone intermediate. Subsequent heating at 55-60 °C for 2.5-3 hours facilitates the removal of hydrogen fluoride, affording the fluorinated pyridine derivative, which can be further esterified or transformed to Ethyl 2,6-difluoroisonicotinate.

Catalytic Methods and Purification

Catalytic hydrogenation techniques using Pd/C and ammonium formate in protic solvents have been reported for related fluorinated amine derivatives, which may be adapted for selective functional group transformations in the synthesis of this compound. Post-reaction purification typically involves extraction with dichloromethane, washing with brine, drying over sodium sulfate, and silica gel column chromatography using ethyl acetate/cyclohexane mixtures.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Mannich reaction | Ethyl difluoroacetate, formamidine acetate, propionaldehyde, acetic acid, methanol | 55-60 | 120-140 min | pH maintained at ~6.0 |

| Ring closure | Sodium methoxide in methanol | ≤10 | 30-40 min | Dropwise addition, temperature control critical |

| HF removal (dehydrofluorination) | Heating of intermediate | 55-60 | 2.5-3 hours | Generates final fluorinated pyridine |

| Purification | Extraction, drying, silica gel chromatography | Ambient | Variable | Use of ethyl acetate/cyclohexane solvent system |

- The described three-step one-pot synthesis method provides high yield and cost-effective production of fluorinated pyridine derivatives, including this compound analogs.

- Gas chromatography and thin-layer chromatography (TLC) are used to monitor reaction progress, ensuring complete conversion of starting materials and intermediates.

- The reaction conditions, particularly temperature control during sodium methoxide addition and HF removal, are crucial for high purity and yield.

- Purification by silica gel chromatography effectively separates the target compound from by-products and unreacted materials.

| Method | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|

| Direct electrophilic fluorination | Straightforward, uses readily available starting materials | Difficult regioselectivity, potential over-fluorination | Moderate yield, purity dependent on reaction control |

| Pyridine ring construction from fluorinated precursors | High regioselectivity, better control of substitution | Multi-step, requires precise temperature and pH control | High yield (>80%), high purity with proper workup |

| Catalytic hydrogenation-based transformations | Mild conditions, scalable | Limited reports specifically for this compound | Variable, dependent on catalyst and substrate |

The preparation of this compound is best achieved through multi-step synthetic routes involving fluorinated precursors such as ethyl difluoroacetate. The three-step one-pot synthesis method combining Mannich reaction, ring closure with sodium methoxide, and dehydrofluorination under controlled temperatures provides an efficient and high-yielding approach. Proper reaction monitoring and purification techniques are essential to obtain the compound with high purity suitable for further applications. This synthesis strategy is supported by diverse research findings emphasizing its practicality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: 2,6-difluoroisonicotinic acid.

Reduction: 2,6-difluoroisonicotinyl alcohol.

Scientific Research Applications

Ethyl 2,6-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression .

Comparison with Similar Compounds

Ethyl 2,6-Dibromoisonicotinate

- Structure : Bromine substituents at the 2- and 6-positions of the pyridine ring, with an ethyl ester group.

- Synthetic Utility: Brominated analogs are often used in Suzuki-Miyaura cross-coupling reactions, whereas fluorinated derivatives like ethyl 2,6-difluoroisonicotinate may favor direct functionalization due to fluorine’s strong inductive effects.

- Similarity Score : 0.93 (based on structural alignment with this compound) .

Methyl 2,6-Dichloroisonicotinate (CAS 108130-10-5)

- Structure : Chlorine substituents at the 2- and 6-positions, with a methyl ester group.

- Key Differences :

- Reactivity : Chlorine’s intermediate electronegativity between fluorine and bromine balances reactivity in substitution reactions.

- Ester Group Impact : The methyl ester (vs. ethyl) may alter solubility; methyl esters typically exhibit lower lipophilicity.

- Physical Properties : Similar melting points (e.g., 209–212°C for 2,6-dichloroisonicotinic acid ), but ester derivatives generally have lower melting points than carboxylic acids.

- Similarity Score : 0.86 .

Ethyl 2,6-Dichloro-4-methylnicotinate (CAS 65515-28-8)

- Structure : Chlorine at 2- and 6-positions, a methyl group at the 4-position, and an ethyl ester.

- Applications: Methyl groups enhance metabolic stability in pharmaceuticals, making this analog more suitable for drug development compared to unsubstituted derivatives.

- Similarity Score : 0.98 (highest among analogs, indicating near-identical reactivity profiles despite substituent differences) .

2,6-Dichloroisonicotinic Acid (CAS 5398-44-7)

- Structure : Carboxylic acid group replaces the ester, with chlorine at 2- and 6-positions.

- Key Differences :

- Acidity : The carboxylic acid group (pKa ~2–3) increases water solubility compared to esters.

- Synthetic Use : Direct participation in amide bond formation without requiring hydrolysis steps.

- Physical Properties: Melting point 209–212°C, moisture content ≤0.5%, and solubility in methanol .

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

- Structure : Combines chlorine (2,6-positions) and fluorine (5-position) with a carboxylic acid group.

- Key Differences :

Comparative Data Table

Biological Activity

Ethyl 2,6-difluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies that highlight its applications.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid with two fluorine atoms substituted at the 2 and 6 positions. This modification can influence its pharmacokinetic properties and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 202.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituents may enhance lipophilicity, affecting the compound's binding affinity to biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis or interference with metabolic processes.

- Antiviral Properties : Preliminary research indicates potential antiviral effects, particularly against viral replication mechanisms. Its structural similarity to other known antiviral agents suggests a possible role in inhibiting viral entry or replication.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rani et al. (2022) evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains compared to standard antibiotics like chloramphenicol and ketoconazole.

- Tested Strains :

- Staphylococcus epidermidis

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated effective concentrations for clinical applications.

Case Study 2: Anticancer Activity

In a separate investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer therapeutic.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The study highlighted the need for further exploration into the compound's mechanism of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.